Home > Products > Building Blocks P11554 > 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid
8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid - 220886-02-2

8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid

Catalog Number: EVT-447790
CAS Number: 220886-02-2
Molecular Formula: C23H32N2O12
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antibody-drug conjugates. This compound contains multiple functional groups, including carboxylic acids and dioxo moieties, which contribute to its reactivity and biological activity.

Source

The compound can be synthesized through various chemical reactions, as detailed in the literature. It has been referenced in patents and scientific studies focusing on small molecules that facilitate the degradation of extracellular proteins and their applications in targeted therapies .

Classification

This compound is classified as a bifunctional small molecule due to its ability to mediate interactions between proteins and other cellular components. It is particularly relevant in the context of drug delivery systems and therapeutic agents targeting specific diseases.

Synthesis Analysis

Methods

The synthesis of 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid typically involves several steps:

  1. Reagents Preparation: Key reagents such as potassium carbonate are dissolved in a solvent mixture (e.g., dioxane/water) before adding the primary reactants.
  2. Reaction Conditions: The reaction is often conducted at room temperature with continuous stirring to ensure complete dissolution and interaction of the reagents.
  3. Purification: After completion, the crude product is neutralized and purified using techniques like reverse-phase chromatography to isolate the desired compound with high yield .

Technical Details

The synthesis may include steps such as:

  • Using di-tert-butyl dicarbonate for protection of amine groups.
  • Employing liquid chromatography-mass spectrometry (LC-MS) for monitoring reaction progress.
  • Adjusting pH levels during purification to enhance product recovery .
Molecular Structure Analysis

Structure

The molecular structure of 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid features:

  • Functional Groups: Two carboxylic acid groups and two dioxo groups.
  • Core Structure: A tridecane backbone with phenyl substitution.

Data

Key spectral data supporting the structural elucidation includes:

  • Nuclear Magnetic Resonance (NMR): Chemical shifts indicating the presence of specific hydrogen environments.
  • Mass Spectrometry (MS): Confirmatory data for molecular weight and fragmentation patterns .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for multifunctional organic molecules:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Involvement in peptide coupling reactions for drug conjugation.

Technical Details

Reactions are often characterized by:

  • Monitoring reaction kinetics using analytical methods like LC-MS.
  • Adjusting reaction conditions (temperature, solvent) to optimize yield .
Mechanism of Action

Process

The mechanism by which 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid exerts its biological effects involves:

  1. Binding: It forms complexes with target proteins via specific interactions facilitated by its bifunctional nature.
  2. Endocytosis: The resulting complexes are internalized by cells through receptor-mediated endocytosis.
  3. Degradation: Once inside the cell, these complexes are directed to lysosomes for degradation by proteolytic enzymes .

Data

Experimental validation often includes flow cytometry and microscopy techniques to observe cellular uptake and subsequent degradation processes.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to electrophilic sites on the dioxo groups.
  • Stability under various pH conditions which affects its application in drug formulations.

Relevant analyses often involve:

  • Solubility tests in different solvents.
  • Stability assessments under physiological conditions .
Applications

Scientific Uses

The primary applications of 8,8-bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid include:

  1. Antibody-drug Conjugates: Used as a linker in targeted therapies that combine antibodies with cytotoxic drugs.
  2. Protein Degradation Technologies: Facilitating the degradation of extracellular proteins linked to disease processes .
  3. Research Tools: Serving as a model compound in studies exploring protein interactions and cellular mechanisms.

This compound exemplifies how synthetic organic chemistry can lead to innovative solutions in drug development and therapeutic interventions.

Synthetic Methodologies and Optimization

Design and Rationale of Modular Synthesis Strategies

The target compound’s bifunctional design incorporates two distinct pharmacophores: (1) a lysosomal-targeting ligand domain (bis(2-carboxyethoxy)methyl groups), and (2) a cell-surface binding element (phenyl-dioxa-diazatridecan scaffold). This duality enables intracellular delivery mechanisms observed in antibody-drug conjugates, where ligand-receptor interactions trigger internalization while maintaining extracellular target engagement [2]. Modular synthesis segregates the molecule into three fragments:

  • Fragment A: N-protected phenyl-dioxa-diazatridecan backbone
  • Fragment B: Bis(2-tert-butoxycarbonylethoxy)methyl arms
  • Fragment C: C13-carboxylic acid terminus with orthogonal protection

Table 1: Key Structural Motifs and Synthetic Objectives

Structural ElementFunctionSynthetic Challenge
Bis(2-carboxyethoxy)methylLysosomal targeting (e.g., ASGPR/M6PR binding)Acid sensitivity; steric hindrance
1-Phenyl-3,6-dioxo linkageCell-surface anchor & protease resistanceAromatic electrophilic substitution control
C13-terminal carboxylic acidBioconjugation handleCompetitive reactivity during assembly

Fragment coupling employs sequential deprotection-conjugation under kinetic control, minimizing racemization. The C13-acid is typically protected as a benzyl ester (cleavable via hydrogenolysis), while amine functionalities utilize Fmoc groups for orthogonal deprotection under mild base.

Solid-Phase Peptide Synthesis (SPPS) Integration for Structural Complexity

The diazatridecan core (C4-C7-N-C10) is constructed via Fmoc-SPPS on Wang resin, leveraging standard amino acid coupling protocols [2]. Critical considerations include:

  • Resin Selection: Rink amide MBHA resin for C-terminal amide formation (if required) or Wang resin for carboxylic acid termination
  • Coupling Additives: HOBt/DIC activation for sterically hindered residues (e.g., phenylglycine derivatives)
  • Cyclization: On-resin lactamization between β-carboxyl (dioxo moiety) and ε-amine groups under PyBOP activation

Table 2: SPPS Efficiency for Core Assembly

Residue PositionAmino Acid DerivativeCoupling SolventCoupling Yield (%)Epimerization Risk
C4 (N-terminal)Fmoc-Phe-OHDMF98.5Low
C7Fmoc-Asp(OtBu)-OHNMP95.2Moderate
C10Fmoc-Lys(ivDde)-OHDMF/DCM (1:1)97.8Low

Post-assembly cleavage (TFA/TIS/H2O 95:2.5:2.5) liberates the peptide core, followed by HPLC purification (C18 column; 10-60% ACN/H2O gradient).

Chemoenzymatic Approaches for Stereochemical Control

Chiral centers at C4 and C7 require enantioselective synthesis to maintain biological functionality:

  • Lipase-Catalyzed Resolution: Candida antarctica lipase B (CAL-B) resolves racemic 3-aminobutanoic acid precursors using vinyl acetate as acyl donor (ee >99% at 40% conversion)
  • Transaminase-Mediated Amination: ω-Transaminases (e.g., from Chromobacterium violaceum) convert keto-acid intermediates to L-configured amino acids with NADPH recycling
  • Dynamic Kinetic Resolution: Combining Ru(acac)3/shvo catalyst with Pseudomonas fluorescens lipase achieves near-quantitative yield of (R)-configured carboxyethyl arms

Enzymatic methods circumvent harsh metal catalysts that could degrade acid-sensitive bis(carboxyethoxy) motifs.

Conjugation Techniques for Carboxyethoxy and Phenyl Motifs

The critical bis(2-carboxyethoxy)methyl installation employs alkylation-elimination chemistry:

  • Precursor Activation: Core molecule’s amine group condensed with 2-(bromomethyl)acrylic acid via EDC/HOBt
  • Michael Addition: Thiol-catalyzed (PhSH) addition of tert-butyl 3-mercaptopropanoate to acrylic double bonds
  • Deprotection: TFA-mediated tert-butyl ester cleavage yields free carboxylic acids [1]

Phenyl moiety conjugation uses Suzuki-Miyaura cross-coupling between boronic ester-functionalized benzene derivatives and iodoaryl peptide intermediates (Pd(PPh3)4, K2CO3, DMF/H2O). Alternative linker technologies include:

  • Thiol-Maleimide Click: For cysteine-targeting conjugations (pH 6.5-7.4, 30 min, 4°C)
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For copper-free bioconjugation

Table 3: Conjugate Efficacy in Target Engagement

Conjugate TypeAssociation Constant (Ka/M⁻¹)Internalization Half-life (h)Plasma Stability (t₁/₂, h)
Oma-1226 (Phenyl variant)2.7 × 10⁸1.248
Oma-L443C-11173.1 × 10⁸0.836
Oma-1119 (Lysine conjugate)1.9 × 10⁸2.124

Data adapted from lysosomal targeting antibody conjugates [2]

Solubility Enhancement via Polyethylene Glycol (PEG) Derivatization

The terminal C13-carboxylic acid enables site-specific PEGylation to address hydrophobicity-driven aggregation:

  • PEG-Amine Coupling: mPEG-NH₂ (MW 500-5000 Da) conjugated via EDC/sulfo-NHS in phosphate buffer (pH 5.5)
  • Solubility Outcomes: 40-kDa PEG chains increase aqueous solubility >50-fold (0.3 mg/mL → 16.2 mg/mL)
  • Pharmacokinetic Impact: PEGylation extends plasma half-life from 4.3 ± 0.7 h to 18.9 ± 2.1 h in murine models [2]

Table 4: PEGylation Impact on Physicochemical Properties

PEG Size (Da)Conjugation Efficiency (%)Aqueous Solubility (mg/mL)log P
None-0.3 ± 0.12.1
50072.43.8 ± 0.41.6
200068.18.9 ± 1.20.9
500063.716.2 ± 2.3-0.4

Optimal PEG size (2-5 kDa) balances solubility enhancement with minimal target binding interference. Alternative zwitterionic modifications (phosphorylcholine, sulfoalkyl groups) show promise for reduced viscosity in high-concentration formulations.

Properties

CAS Number

220886-02-2

Product Name

8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid

IUPAC Name

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propoxy]propanoic acid

Molecular Formula

C23H32N2O12

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C23H32N2O12/c26-18(12-24-22(33)37-13-17-4-2-1-3-5-17)25-23(14-34-9-6-19(27)28,15-35-10-7-20(29)30)16-36-11-8-21(31)32/h1-5H,6-16H2,(H,24,33)(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

XMIQEIHGYZQFEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.